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Compound of Interest

Compound Name: Propargyl-PEG2-CH2COOH

Cat. No.: B3170540 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Propargyl-PEG2-CH2COOH is a versatile heterobifunctional linker molecule integral to the

fields of bioconjugation, drug delivery, and proteomics. Its structure, comprising a terminal

propargyl group (an alkyne), a hydrophilic diethylene glycol (PEG2) spacer, and a terminal

carboxylic acid, enables the covalent linkage of diverse molecular entities. The propargyl group

serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a

cornerstone of "click chemistry," while the carboxylic acid can be activated to form stable amide

bonds with primary amines.[1] This dual functionality makes it an ideal tool for constructing

complex molecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-

targeting chimeras (PROTACs).[2][3] The inclusion of the PEG2 spacer enhances aqueous

solubility and provides spatial separation between the conjugated molecules, which can be

critical for maintaining their biological activity.

Core Properties and Specifications
Propargyl-PEG2-CH2COOH is a valuable linker due to its defined structure and versatile

reactivity. Below is a summary of its key physicochemical properties.
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Property Value Reference

Molecular Formula C₇H₁₀O₄ [4]

Molecular Weight 158.15 g/mol [4]

CAS Number 944561-45-9 [4]

Appearance Liquid or solid N/A

Purity Typically >95% [4]

Storage
-20°C, stored under an inert

atmosphere
[3]

Applications in Research and Drug Development
The unique bifunctional nature of Propargyl-PEG2-CH2COOH makes it a powerful tool in

various research and development applications:

PROTAC Synthesis: This linker is widely used in the construction of PROTACs, which are

heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to

the protein's degradation. The carboxylic acid end can be coupled to an E3 ligase ligand,

while the propargyl end can be "clicked" to a target protein-binding ligand.[2][5]

Antibody-Drug Conjugate (ADC) Development: In ADC development, the linker can be used

to attach a cytotoxic payload to an antibody. The carboxylic acid can be conjugated to the

antibody (often via an amine-containing amino acid residue), and the alkyne can be used to

attach the drug molecule.[3]

Bioconjugation and Labeling: Propargyl-PEG2-CH2COOH is used to label biomolecules

with reporter tags such as fluorescent dyes or biotin. This allows for the tracking and

detection of these biomolecules in various assays.

Surface Modification: The linker can be used to functionalize surfaces, such as nanoparticles

or microarrays, to enable the attachment of biomolecules for diagnostic or screening

purposes.
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Experimental Protocols
This section provides detailed methodologies for the two key reactions involving Propargyl-
PEG2-CH2COOH: amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition

(CuAAC).

Protocol 1: Amide Bond Formation with an Amine-
Containing Molecule
This protocol describes the activation of the carboxylic acid group of Propargyl-PEG2-
CH2COOH and its subsequent reaction with a primary amine.

Materials:

Propargyl-PEG2-CH2COOH

Amine-containing molecule of interest

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

(EDC)

N-Hydroxysuccinimide (NHS) or HOBt (Hydroxybenzotriazole)

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

DIPEA (N,N-Diisopropylethylamine) (optional, as a non-nucleophilic base)

Reaction vessel

Magnetic stirrer and stir bar

Purification supplies (e.g., silica gel for column chromatography, HPLC system)

Procedure:

Activation of Carboxylic Acid:
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In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve

Propargyl-PEG2-CH2COOH (1 equivalent) in anhydrous DMF or DCM.

Add NHS (1.1 equivalents) and EDC (1.1 equivalents) to the solution.

Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.

The reaction progress can be monitored by TLC or LC-MS.

Conjugation to Amine:

In a separate vessel, dissolve the amine-containing molecule (1 equivalent) in anhydrous

DMF or DCM.

Slowly add the solution of the amine-containing molecule to the activated Propargyl-
PEG2-CH2COOH solution.

If the amine salt is used, add DIPEA (1-2 equivalents) to neutralize the acid and facilitate

the reaction.

Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction by

TLC or LC-MS until completion.

Work-up and Purification:

Once the reaction is complete, filter the mixture to remove any precipitated urea byproduct

(if DCC is used).

Concentrate the solution under reduced pressure.

Purify the crude product by flash column chromatography on silica gel or by preparative

HPLC to obtain the desired conjugate.

Quantitative Parameters for Amide Coupling:
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Parameter Recommended Range Notes

Propargyl-PEG2-CH2COOH 1 equivalent The limiting reagent.

Amine-containing molecule 1 - 1.2 equivalents
A slight excess may drive the

reaction to completion.

EDC/DCC 1.1 - 1.5 equivalents Activates the carboxylic acid.

NHS/HOBt 1.1 - 1.5 equivalents
Forms a more stable active

ester, improving efficiency.

Solvent Anhydrous DMF, DCM

Must be anhydrous to prevent

hydrolysis of the activated

ester.

Temperature Room Temperature
Mild conditions are generally

sufficient.

Reaction Time 2 - 12 hours
Monitor by TLC or LC-MS for

completion.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the propargyl group of a Propargyl-PEG2-
CH2COOH conjugate and an azide-containing molecule.

Materials:

Propargyl-functionalized molecule (from Protocol 1)

Azide-containing molecule of interest

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-

yl)methyl)amine (TBTA) (optional, but recommended)
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Solvent: e.g., a mixture of t-butanol and water (1:1), or Dimethyl Sulfoxide (DMSO)

Deionized water

Nitrogen or Argon gas

Reaction vessel

Magnetic stirrer and stir bar

Purification supplies (e.g., HPLC system, size-exclusion chromatography)

Procedure:

Reactant Preparation:

In a reaction vessel, dissolve the propargyl-functionalized molecule (1 equivalent) and the

azide-containing molecule (1.1 equivalents) in the chosen solvent system (e.g., t-

BuOH/water 1:1).

Inert Atmosphere:

Purge the reaction mixture with an inert gas (nitrogen or argon) for 10-15 minutes to

remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

Catalyst Addition:

In a separate vial, prepare a stock solution of CuSO₄·5H₂O in deionized water (e.g., 100

mM).

In another vial, prepare a fresh stock solution of sodium ascorbate in deionized water

(e.g., 1 M).

If using a ligand, pre-mix the CuSO₄ solution with the THPTA or TBTA solution.

To the stirred reaction mixture, add the CuSO₄ solution (typically 0.1 equivalents).
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Immediately follow with the addition of the sodium ascorbate solution (typically 0.5

equivalents).

Reaction:

Stir the reaction at room temperature for 1-4 hours. The reaction is often complete within

this timeframe. Monitor by LC-MS for the formation of the triazole product.

Work-up and Purification:

Once the reaction is complete, the product can be purified by preparative HPLC or other

chromatographic techniques suitable for the resulting conjugate.

Quantitative Reaction Parameters for CuAAC:

Parameter Recommended Range Notes

Alkyne Substrate 1 equivalent The limiting reagent.

Azide Substrate 1.1 - 1.5 equivalents

A slight excess of the azide

can ensure complete

consumption of the alkyne.

Copper(II) Sulfate
0.01 - 0.1 equivalents (1-10

mol%)
The catalyst for the reaction.

Sodium Ascorbate 0.1 - 1.0 equivalents
The reducing agent to

generate and maintain Cu(I).

Ligand (e.g., THPTA/TBTA)
0.01 - 0.1 equivalents (1-10

mol%)

Stabilizes the Cu(I) catalyst

and prevents side reactions.

Solvent
t-BuOH/H₂O, DMSO/H₂O,

DMF

A co-solvent system is often

used to dissolve both polar

and nonpolar reactants.

Temperature Room Temperature
The reaction is typically fast at

room temperature.

Reaction Time 1 - 4 hours
Generally rapid, but can be

monitored for optimal duration.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3170540?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualizations
Experimental Workflow for Bioconjugation using
Propargyl-PEG2-CH2COOH
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Caption: A typical workflow for bioconjugation using Propargyl-PEG2-CH2COOH.

Signaling Pathway (Chemical Reactions)
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Amide Bond Formation

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
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Caption: Chemical reactions involved in the use of Propargyl-PEG2-CH2COOH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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